1-(4-fluorophenyl)-4-methoxy-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is a chemical compound with the CAS number 1020454-97-0. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. The molecular formula for this compound is , and it has a molecular weight of 341.3 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as a pharmacological agent due to the presence of functional groups that may interact with biological targets.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Chemsrc, which provide detailed information on its structure and properties. It is classified under organic compounds, specifically as an aromatic amide and a pyrazole derivative. The presence of fluorine and methoxy groups enhances its lipophilicity and may influence its biological activity.
The synthesis of 1-(4-fluorophenyl)-4-methoxy-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions, including:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the progress of the reactions and confirm the structure.
The molecular structure of 1-(4-fluorophenyl)-4-methoxy-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide features:
The structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 341.3 g/mol |
SMILES | NC(=O)C1=C(C2=CC=C(OC)C=C2)C=NN1C3=CC=C(F)C=C3 |
InChI Key | FGPULFZJPVAQAW-UHFFFAOYSA-N |
The compound can undergo various chemical reactions typical for amides and aromatic compounds, including:
These reactions require specific conditions such as pH control, temperature management, and choice of catalysts or reagents to optimize yields and minimize side products.
The mechanism of action for 1-(4-fluorophenyl)-4-methoxy-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is not fully elucidated but may involve:
Data from pharmacological studies would be necessary to provide more insight into specific interactions and effects on biological systems.
While specific physical properties such as density or boiling point are not readily available, general characteristics include:
Key chemical properties include:
1-(4-fluorophenyl)-4-methoxy-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide has potential applications in:
CAS No.: 81129-73-9
CAS No.: 910028-78-3
CAS No.: 16032-02-3
CAS No.: 9004-10-8
CAS No.:
CAS No.: 7170-05-0